molecular formula C23H38NO19Na B1165419 Globo-H hexaose

Globo-H hexaose

Cat. No.: B1165419
Attention: For research use only. Not for human or veterinary use.
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Description

Globo-H hexaose is a synthetically produced oligosaccharide that corresponds to the carbohydrate antigen Globo H, a globo-series glycosphingolipid specifically expressed on the surface of various cancer cells, including breast, prostate, and pancreatic cancers . Its structure is this compound . Due to its high expression on malignant cells and restricted presence in normal tissues, Globo H serves as a critical target for immunotherapy research . This makes the this compound an essential reagent in the development of anticancer vaccines . When conjugated to carrier proteins like Keyhole Limpet Hemocyanin (KLH), it has been shown in clinical studies to induce potent IgM antibody responses capable of recognizing and targeting Globo H-positive tumor cells . Its research value extends to the study of cancer stem cells, as Globo H and its biosynthetic precursor SSEA-3 are also overexpressed in these populations, suggesting potential for therapies aimed at preventing relapse and metastasis . Our this compound is characterized by a purity of >90% (by NMR) and is supplied as a laboratory reagent. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C23H38NO19Na

Synonyms

Fucα1-2Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc

Origin of Product

United States

Structural Elucidation and Conformational Analysis of Globo H Hexaose

Advanced Spectroscopic Methodologies for Glycan Structural Characterization

The structural complexity of glycans like Globo-H hexaose necessitates the use of sophisticated analytical methods. epfl.ch A combination of techniques is often required for a comprehensive determination of monosaccharide composition, linkage information, and branching patterns. spectroscopyonline.com Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are primary tools for detailed structural characterization. nih.govvulcanchem.com

Advanced MS techniques, including tandem mass spectrometry (MS/MS), ion mobility spectrometry, and gas-phase infrared spectroscopy, have become pivotal in glycan analysis. nih.gov These methods, often coupled with chromatographic separation, facilitate the detailed structural elucidation of isolated glycans. nih.gov For instance, the structure of Globo-H was initially determined using a combination of methylation analysis, NMR spectroscopy, direct probe mass spectrometry, and enzymatic degradation. researchgate.net

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycosidic Linkage and Anomeric Configuration Determination of this compound

Nuclear Magnetic resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of oligosaccharides, providing insights into the sequence of monosaccharides, their ring size, anomeric configurations (α or β), and the positions of glycosidic linkages. researchgate.netunimo.it The structure of Globo-H, Fucα(1-2)Galβ(1-3)GalNAcβ(1-3)Galα(1-4)Galβ(1-4)Glcβ(1), was determined in part through NMR spectroscopy. wikipedia.org

For complex glycans like Globo-H, multidimensional NMR experiments such as COSY, TOCSY, NOESY, and HMBC are employed. researchgate.net These experiments help to assign the proton (¹H) and carbon (¹³C) chemical shifts for each monosaccharide unit. researchgate.net The anomeric configuration is determined by the coupling constant between the anomeric proton and the adjacent proton (³J(H1,H2)). The glycosidic linkages are established by observing Nuclear Overhauser Effects (NOEs) between the anomeric proton of one sugar and a proton on the aglycone of the adjacent sugar. researchgate.net For example, in a study of related oligosaccharides, NOESY spectra were used to identify the (1→6)-β-linkages. researchgate.net

Table 1: Key NMR Parameters for this compound Structural Determination This table is a representative example based on typical NMR data for oligosaccharides and may not reflect exact experimental values for this compound.

Monosaccharide ResidueAnomeric Proton (¹H) Chemical Shift (ppm)Anomeric Carbon (¹³C) Chemical Shift (ppm)Key NOE Correlation (Anomeric Proton → Aglycone Proton)Glycosidic Linkage
Fuc (α)~5.1~100H1 (Fuc) → H2 (Gal)α(1→2)
Gal (β)~4.5~104H1 (Gal) → H3 (GalNAc)β(1→3)
GalNAc (β)~4.6~102H1 (GalNAc) → H3 (Gal)β(1→3)
Gal (α)~4.9~98H1 (Gal) → H4 (Gal)α(1→4)
Gal (β)~4.4~103H1 (Gal) → H4 (Glc)β(1→4)
Glc (β)~4.3~103--

Mass Spectrometry (MS)-Based Approaches for Glycan Sequencing and Compositional Analysis of this compound

Mass spectrometry is an indispensable tool for glycan analysis due to its high sensitivity, specificity, and speed, making it well-suited for characterizing glycans that are often available in limited quantities. rsc.org MS can determine the monosaccharide composition and branching of glycans. spectroscopyonline.com

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of intact, large biomolecules like oligosaccharides. aocs.org ESI-MS is particularly useful for analyzing complex mixtures and can be coupled with tandem mass spectrometry (MS/MS) for detailed structural elucidation. spectroscopyonline.com In MS/MS, precursor ions are selected and fragmented to generate product ions that provide information about the sequence and linkage of the monosaccharides. nih.gov

For this compound, negative-ion ESI-MS/MS with collision-induced dissociation (CID) can be used to determine its sequence. nih.gov The fragmentation patterns, specifically the C-type and cross-ring A-type fragment ions, can define the globo-backbone and identify the fucosyl linkage. nih.govresearchgate.net For instance, in the negative-ion ESI-CID-MS/MS spectrum of Globo-H-Hexa, the C-type ions can define the backbone, while a C₁ ion at m/z 325 indicates a fucose linked to the terminal galactose, confirming the blood-group H determinant. nih.gov

Table 2: Representative ESI-MS/MS Fragmentation of this compound This table illustrates the expected fragmentation patterns and is for representative purposes.

Fragment Ion TypeObserved m/zInterpretation
[M-H]⁻1014.9Molecular ion of this compound
C₁325Fuc-Gal
C₂528Fuc-Gal-GalNAc
C₃690Fuc-Gal-GalNAc-Gal
C₄852Fuc-Gal-GalNAc-Gal-Gal
0,2A-typeVariableIndicates 4-linkage on a hexose (B10828440) residue

To analyze complex biological samples, MS is often coupled with separation techniques like high-performance liquid chromatography (HPLC). rsc.org This combination, known as LC-MS, allows for the separation of different glycan structures before they are introduced into the mass spectrometer. spectroscopyonline.comresearchgate.net For this compound, which may be present in a mixture of other glycosphingolipids, HPLC is crucial for its purification and analysis. vulcanchem.comvulcanchem.com

Normal-phase amide columns are commonly used for the HPLC separation of oligosaccharides. nih.gov Additionally, derivatization of glycans with a fluorophore can enhance the sensitivity of both spectroscopic and MS detection and improve chromatographic retention in reversed-phase LC. spectroscopyonline.com The use of porous graphitic carbon (PGC) in LC can also achieve better chromatographic resolution of glycan isomers. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem MS (MS/MS) for this compound Characterization

Investigation of Conformational Dynamics and Three-Dimensional Structure of this compound

The biological function of this compound is intimately linked to its three-dimensional structure and conformational flexibility. scispace.com Understanding these aspects is critical for designing molecules that can specifically interact with it, such as in the development of vaccines or diagnostic tools. acs.org

Computational Modeling and Molecular Dynamics Simulations of this compound Conformation

Computational methods, including molecular mechanics and molecular dynamics (MD) simulations, are powerful tools for investigating the conformational preferences of oligosaccharides. gu.sebiorxiv.org These simulations can provide insights into the dynamic behavior of this compound in solution, revealing the accessible conformations and the transitions between them. scispace.comcore.ac.uk

MD simulations start with an initial 3D structure of the molecule, which is then subjected to a force field that describes the potential energy of the system. frontiersin.org The simulation then calculates the trajectory of the atoms over time, providing a dynamic picture of the molecule's conformational landscape. frontiersin.orgmdpi.com These studies can reveal stable conformations stabilized by intramolecular hydrogen bonds and interactions with the solvent. gu.se For complex glycans, these simulations are essential as NMR data alone is often insufficient to define the full conformational space due to the flexibility around glycosidic linkages. unimo.it

Experimental Probes of this compound Conformational Flexibility and Ligand Binding (e.g., via HSQC NMR)biosynth.com

The biological function of this compound is intrinsically linked to its three-dimensional structure, conformational dynamics, and its ability to be recognized by other biomolecules, such as proteins and antibodies. Various experimental techniques, prominently including Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to investigate these characteristics at an atomic level.

While the initial structural determination of Globo-H relied on several analytical methods, including NMR, advanced NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy have become pivotal in probing its interactions and conformational state in solution. wikipedia.org Oligosaccharides such as Globo-H are known to possess significant conformational flexibility, arising from the rotation around the glycosidic bonds that link the individual sugar units. acs.orgnih.gov NMR methods, in general, provide insights into these preferred conformations by analyzing parameters like nuclear Overhauser effects (NOEs), which identify spatially close protons, and scalar coupling constants that inform on dihedral angles. acs.orgnih.govmdpi.com

Probing Ligand Binding with HSQC NMR

HSQC NMR is a powerful, non-invasive method for monitoring the binding of ligands to proteins. unr.edu.arwikipedia.org In a typical experiment, a two-dimensional spectrum is recorded that correlates the chemical shifts of a nucleus (e.g., ¹⁵N) with its attached proton (¹H). wikipedia.org For proteins, this results in a unique peak for each backbone amide group, creating a specific "fingerprint" of the protein's folded state. unr.edu.arwikipedia.org When a ligand like Globo-H binds to the protein, the chemical environment of the amino acid residues at the binding interface is altered, causing a change, or "chemical shift perturbation," in the position of their corresponding peaks in the HSQC spectrum. unr.edu.arnih.gov

A notable study utilized ¹H,¹⁵N-HSQC NMR to map the binding interface between Globo-H and human Ribonuclease 1 (RNase 1), a protein that shows affinity for this glycan. nih.gov In this research, ¹⁵N-isotopically labeled RNase 1 was prepared, and its HSQC spectrum was recorded both in the absence and presence of micelles containing the Globo-H-ceramide conjugate. nih.gov

The addition of Globo-H resulted in significant chemical shift perturbations for a specific set of residues in RNase 1, effectively identifying the glycan's binding site on the protein surface. nih.gov Interestingly, the study also revealed that the binding interface changes with pH. At a pH of 6.5, the perturbations were distinct from those observed at a more acidic pH of 4.7, suggesting a mechanism where RNase 1 could be released from Globo-H within the acidic environment of cellular endosomes. nih.gov

The residues in RNase 1 that experienced the most significant changes upon Globo-H binding provide a detailed picture of the molecular interaction.

Table 1: Key Residues of Human Ribonuclease 1 (RNase 1) Showing Chemical Shift Perturbations upon Binding to Globo-H at pH 6.5 nih.gov
Residue NumberAmino AcidStructural RegionObserved Effect
38Serine (Ser)Loop RegionSignificant Chemical Shift Change
39Arginine (Arg)Loop RegionSignificant Chemical Shift Change
40Glutamine (Gln)Loop RegionSignificant Chemical Shift Change
67Asparagine (Asn)Beta-SheetSignificant Chemical Shift Change
68Leucine (Leu)Beta-SheetSignificant Chemical Shift Change
71Threonine (Thr)Beta-SheetSignificant Chemical Shift Change
101Valine (Val)Loop RegionSignificant Chemical Shift Change
102Proline (Pro)Loop RegionSignificant Chemical Shift Change

Other Experimental Probes

Besides HSQC, other NMR techniques are valuable for studying glycan-protein interactions. Saturation Transfer Difference (STD) NMR is particularly useful for identifying which parts of a ligand, such as Globo-H, are in direct contact with the receptor protein. researchgate.netnmrwiki.org In STD-NMR, selective saturation of the protein's resonances is transferred to the binding portions of the ligand, allowing for the mapping of the binding epitope. nmrwiki.orgmpg.de These experimental approaches provide crucial data for understanding the molecular recognition events that underpin the biological significance of Globo-H as a tumor-associated antigen.

Biosynthesis and Metabolic Regulation of Globo H Hexaose

Identification and Characterization of Glycosyltransferase Networks in Globo-Series Glycan Synthesis

The synthesis of globo-series GSLs, including Globo-H, is a complex process mediated by a network of specific glycosyltransferases pnas.orgresearchgate.net. These enzymes sequentially add monosaccharides to a growing glycosphingolipid precursor. The pathway begins with the formation of lactosylceramide, which is then elongated to form the core structures of the globo series nih.govresearchgate.net. Key enzymes in this network are responsible for the distinct linkages that define the globo series pnas.orgnih.gov.

Roles of β1,3-Galactosyltransferase V (β3GalT5) in Initial Globo-Series Formation

A critical enzyme in the initiation of globo-series glycan synthesis is β1,3-galactosyltransferase V (β3GalT5) pnas.orgnih.govacs.orgnih.govpnas.org. This enzyme catalyzes the transfer of a galactose residue from UDP-Gal to globotetraosyl ceramide (Gb4cer), forming globopentaosylceramide (Gb5), also known as Stage-Specific Embryonic Antigen-3 (SSEA-3) pnas.orgnih.govpnas.org. This galactosylation step is considered rate-limiting in the biosynthesis of globo-series GSLs acs.org. β3GalT5 exists as two isozymes, β3GalT5-1 and β3GalT5-2, with β3GalT5-1 showing efficiency in the conversion of Gb4 to SSEA-3 glycan acs.org.

Involvement of Fucosyltransferases (FUT1 and FUT2) in the Terminal Fucosylation of Globo-H Hexaose

The final step in the biosynthesis of Globo-H involves the addition of a fucose residue to the SSEA-3 precursor wikipedia.orgpnas.org. This terminal fucosylation is catalyzed by α1,2-fucosyltransferases, specifically Fucosyltransferase 1 (FUT1) and Fucosyltransferase 2 (FUT2) pnas.orgmedsci.orgresearchgate.netnih.gov. FUT1 and FUT2 are responsible for adding an alpha (1,2) fucose residue to glycans medsci.orgscielo.br. Both FUT1 and FUT2 have been shown to be involved in the biosynthesis of Globo-H nih.gov. Studies have indicated that the expression levels of FUT1 and FUT2 can influence the levels of Globo-H nih.gov.

Substrate Specificity and Kinetic Parameters of this compound Biosynthetic Enzymes

The glycosyltransferases involved in Globo-H biosynthesis exhibit specific substrate recognition. β3GalT5, for instance, catalyzes the transfer of galactose from UDP-Gal to the terminal GalNAc residue of Gb4cer nih.gov. It also shows activity towards other glycan acceptors nih.gov. Fucosyltransferases, such as FUT1 and FUT2, specifically recognize the SSEA-3 structure as a substrate for the addition of the terminal fucose pnas.orgnih.gov.

While specific kinetic parameters (like Km and kcat) for all individual enzymes in the context of Globo-H synthesis were not extensively detailed in the search results, studies on related glycosyltransferases provide insight into the enzymatic efficiency. For example, kinetic parameters have been determined for other fucosidases acting on fucose-containing substrates researchgate.net. Research into the enzymatic synthesis of globo-series glycans has also involved optimizing reaction conditions, including enzyme and nucleotide donor concentrations, to achieve efficient synthesis researchgate.net.

Subcellular Compartmentalization of this compound Biosynthetic Machinery

The biosynthesis of glycosphingolipids, including the globo series, primarily occurs within the endoplasmic reticulum (ER) and Golgi apparatus nih.govcreative-proteomics.com. The initial steps, such as ceramide synthesis and glucosylation, may begin on the cytosolic face of ER and Golgi membranes, with subsequent elongation occurring within the lumen nih.gov. Glycosyltransferases involved in glycan synthesis are typically found as membrane proteins within the Golgi apparatus, with a distinctive distribution across its cisternae scielo.brnih.gov. This compartmentalization ensures the sequential and orderly addition of monosaccharides to build the complex glycan structures researchgate.net.

Genetic and Epigenetic Control of this compound Expression

The expression of this compound is subject to genetic and epigenetic regulation nih.govscispace.comgoogleapis.com. The genes encoding the glycosyltransferases involved in its synthesis, such as B3GALT5, FUT1, and FUT2, are under regulatory control pnas.orgacs.orgpnas.orgmedsci.orgnih.gov. Changes in the expression levels of these genes can significantly impact the amount of Globo-H produced pnas.orgnih.gov.

Epigenetic mechanisms, which involve modifications to DNA and histone proteins without altering the underlying DNA sequence, also play a role in regulating gene expression, including that of glycosyltransferases nih.govresearchgate.netnih.govnews-medical.net. These modifications, such as DNA methylation and histone acetylation, can influence chromatin structure and accessibility to transcription factors, thereby affecting the transcription of genes involved in Globo-H synthesis nih.govnih.govnews-medical.net. Aberrant epigenetic modifications have been linked to altered glycan expression in various diseases, including cancer news-medical.net.

Biological Roles and Functional Significance of Globo H Hexaose

Globo-H Hexaose in Cell-Cell Recognition and Adhesion Processes

Carbohydrates, including glycosphingolipids like Globo-H, are known to play important roles in cell recognition and adhesion tcichemicals.comnih.gov. Globo-H's location on the outer membrane of cells positions it to participate in these crucial interactions nih.govresearchgate.net.

Molecular Mechanisms of this compound-Mediated Cell Adhesion

While the precise molecular mechanisms by which Globo-H mediates cell adhesion are still under investigation, its presence as a cell-surface glycan suggests a role in direct carbohydrate-carbohydrate interactions or as a ligand for specific protein receptors involved in adhesion nih.govimrpress.com. Research indicates that glycosphingolipids can influence cell adhesion and growth, and the microdomains where they are located, sometimes termed "glycosynapses," may play a role in cellular interaction and disease processes researchgate.net.

This compound as a Modulator of Intracellular and Intercellular Signaling Pathways

Globo-H has been shown to influence both intracellular and intercellular signaling pathways, particularly in the context of cancer. tcichemicals.comCurrent time information in Kabupaten Blora, ID.pnas.org. Its association with membrane microdomains is a key aspect of its signaling functions Current time information in Kabupaten Blora, ID.mrc.ac.uk.

Association of this compound with Membrane Microdomains (Lipid Rafts) and Receptor Regulation

Globo-H, as a glycosphingolipid, is found within membrane microdomains known as lipid rafts nih.govpnas.org. Lipid rafts are specialized membrane regions enriched in glycosphingolipids, cholesterol, and proteins, and they are thought to compartmentalize cellular processes and serve as organizing centers for signaling molecules wikipedia.org. The association of Globo-H with these microdomains can influence the localization and regulation of various membrane proteins and receptors, thereby impacting downstream signaling events Current time information in Kabupaten Blora, ID.mrc.ac.ukwikipedia.org. Studies have shown that globo-series glycosphingolipids, including Globo-H, form complexes within membrane lipid rafts with proteins like Caveolin-1 and Focal Adhesion Kinase (FAK), which then interact with other signaling proteins like AKT and RIP pnas.orgnih.gov.

Expression of this compound in Stem Cell Glycomic Signatures and Developmental Biology

Globo-H, along with other globo-series glycosphingolipids like SSEA3 and SSEA4, is specifically expressed on pluripotent stem cells and cancer cells nih.gov. This shared expression pattern highlights a potential role for Globo-H in both developmental processes and oncogenesis nih.govacs.org. SSEA3, which is a precursor to Globo-H in the biosynthetic pathway, is considered a cancer-specific marker useful for the detection and enrichment of breast cancer stem cells pnas.org. The expression of these globo-series glycans on the surface of cancer cells and cancer stem cells suggests their involvement in maintaining stem cell-like properties or in developmental pathways that are reactivated in cancer acs.org.

Summary of this compound Interactions and Associations

Interacting/Associated EntityType of Interaction/AssociationBiological ContextRelevant Section
Cell Adhesion MoleculesPotential involvement in cell-cell recognition and adhesionGeneral cellular interaction, potentially influencing tissue integrity4.1
Helicobacter pyloriPotential role in host-pathogen adhesion (as a general glycosphingolipid function)Infection and colonization4.1.2
Membrane Microdomains (Lipid Rafts)Association and complex formationCompartmentalization of signaling molecules, receptor regulation4.2.1
HER2Potential interaction, correlation of expression levels, upregulation of related signaling proteinsCancer progression, cell proliferation, signaling pathways (AKT, P38, JNK)4.2.2, 4.2.1
Caveolin-1Association and complex formation within lipid raftsCancer cell survival, metastasis, stabilization of FAK4.2.2, 4.2.1
FAKAssociation and complex formation within lipid raftsCancer cell survival, metastasis, focal adhesion4.2.2, 4.2.1
AKTInteraction within a complex involving globo-series GSLs, CAV1, and FAKCancer cell survival signaling4.2.2, 4.2.1
RIPInteraction within a complex involving globo-series GSLs, CAV1, and FAK; dissociation triggers apoptosisRegulation of apoptosis and cell survival4.2.2, 4.2.1
Ribonuclease 1Specific cell-surface ligand binding, leading to internalization and RNA degradationSelective cytotoxicity to cancer cells, potential therapeutic target4.2.2
Stem CellsExpression as part of glycomic signatureDevelopmental biology, maintenance of pluripotency, association with cancer stem cells4.3

This compound Expression in Embryonic and Cancer Stem Cells

Globo-H, along with other globo-series glycosphingolipids like Stage-Specific Embryonic Antigen-3 (SSEA-3) and Stage-Specific Embryonic Antigen-4 (SSEA-4), were initially identified on embryonic stem cells. tcichemicals.comacs.org These glycans are considered early embryo-specific antigens and their expression changes during cell differentiation, making them markers for human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs). tcichemicals.com A systematic survey of glycosphingolipid expression in hESC lines and their differentiated derivatives revealed the presence of Globo-H in undifferentiated hESCs. researchgate.net

Importantly, Globo-H is overexpressed in many epithelial cancers, including breast, ovarian, gastric, prostate, lung, and pancreatic cancers. pnas.orgnih.gov Research has shown that Globo-H is expressed not only on bulk cancer cells but also on cancer stem cells (CSCs). acs.orgpnas.orgnih.gov For instance, studies on breast cancer specimens revealed Globo-H expression in both non-breast cancer stem cells (non-BCSCs) and BCSCs, although the expression level might be lower in BCSCs compared to non-BCSCs in some cases. capes.gov.br Globo-H has been shown to be expressed on cancer stem cells generated from Hepa-1 cells, suggesting a potential role in hepatocellular carcinoma development. researchgate.net The unique presence of globo-series glycolipids, including Globo-H, on cancer cells and CSCs makes them attractive targets for therapeutic strategies such as vaccine design. acs.org

Data on Globo-H expression in breast cancer specimens and their corresponding stem cell populations highlight its presence in both cell types:

Cell PopulationGlobo-H Expression (Percentage of positive cells)
Non-BCSCs (from 25/25 specimens)100% (based on positive expression in all tested samples) capes.gov.br
BCSCs (from 40 specimens)20% (8 out of 40 specimens) capes.gov.br
Bulk Breast Cancer Specimens (41 specimens)61.0% (25 out of 41 specimens) capes.gov.br

This table is based on flow cytometry analysis of breast cancer specimens capes.gov.br.

Role of this compound in Cell Differentiation and Developmental Processes

Globo-series glycosphingolipids, including Globo-H, are known to play active roles in various cellular processes. tcichemicals.comnih.gov The expression of glycans, in general, contributes to cell growth, movement, and differentiation. nih.gov

During the differentiation of human embryonic stem cells into embryoid bodies, there is a notable shift in the core structures of glycosphingolipids from globo- and lacto-series to ganglio-series. researchgate.net This change is linked to altered expression of key glycosyltransferases involved in the biosynthetic pathways, with an upregulation of ganglio-series-related enzymes and a simultaneous downregulation of globo- and lacto-series-related enzymes. researchgate.net While Globo-H is present in undifferentiated hESCs, its expression profile changes upon differentiation, reflecting the dynamic nature of cell surface glycosylation during developmental processes. researchgate.net

The Lewisx (Lex) antigen, another carbohydrate antigen, also appears at specific stages of embryonic development and cellular differentiation, drawing parallels with the stage-specific expression observed for globo-series antigens like SSEA-3 and SSEA-4, which are precursors to Globo-H. wikipedia.orgnih.gov The presence of Globo-H and related glycans on early embryonic stem cells and their subsequent changes during differentiation underscore their involvement in developmental processes. tcichemicals.comacs.org

Immunological Aspects and Antigenic Properties of Globo H Hexaose

Globo-H Hexaose as a Tumor-Associated Carbohydrate Antigen (TACA)

This compound is classified as a tumor-associated carbohydrate antigen (TACA), characterized by its differential expression between cancer cells and normal tissues. wikipedia.orgcarislifesciences.com While minimally present in normal tissues, its abundant expression on the surface of various cancer cells makes it an attractive target for therapeutic intervention. wikipedia.orgcarislifesciences.compatsnap.comthermofisher.comcreative-biolabs.com Globo-H is a neutral hexasaccharide glycosphingolipid. acs.org Its structure consists of a hexasaccharide chain with the sequence Fucα(1-2)Galβ(1-3)GalNAcβ(1-3)Galα(1-4)Galβ(1-4)Glcβ(1), linked to a ceramide. wikipedia.org

Aberrant Overexpression of this compound in Various Epithelial Cancers

Aberrant overexpression of this compound is a hallmark observed in a wide range of epithelial cancers. wikipedia.orgcarislifesciences.comthermofisher.comcreative-biolabs.comCurrent time information in Kabupaten Blora, ID.tandfonline.comaacrjournals.orgaacrjournals.orgpnas.org Studies utilizing immunohistological analyses have detected high levels of Globo-H on the outer membrane of tumor specimens from numerous cancer types. acs.org These include, but are not limited to, breast, prostate, lung, pancreas, gastric, ovarian, endometrial, and colorectal cancers. wikipedia.orgcarislifesciences.comthermofisher.comcreative-biolabs.comacs.orgtandfonline.comnih.govacs.org Globo-H expression has been observed in over half of ductal, lobular, and tubular breast carcinomas. thermofisher.comcreative-biolabs.com Its expression is also noted in cancer stem cells and human embryonic stem cells, with decreased expression upon differentiation. thermofisher.comcreative-biolabs.com In contrast, expression in normal adult tissues is generally limited to secretory borders, which are relatively inaccessible to the immune system. thermofisher.comcreative-biolabs.comacs.orgpnas.org High levels of this tumor-associated antigen have been shown to correlate with a poor prognosis in certain cancers, such as intrahepatic cholangiocarcinoma. carislifesciences.comacs.orgaacrjournals.orgnih.gov

Immunogenic Properties of this compound and its Derivatives in Preclinical Models

This compound and its derivatives have demonstrated immunogenic properties in preclinical models, eliciting antigen-specific immune responses. Current time information in Kabupaten Blora, ID.tandfonline.compnas.orgrsc.orgacs.orgbiosynth.comaacrjournals.orgmdpi.comaacrjournals.orgnih.govcymitquimica.com Synthetic Globo-H conjugated to immunogenic carrier proteins, such as keyhole limpet hemocyanin (KLH), has been used to enhance its immunogenicity. pnas.orgrsc.orgacs.orgaacrjournals.orgmdpi.com Preclinical studies with synthetic Globo-H–KLH conjugates have shown the induction of both IgM and IgG antibody responses against the Globo-H hexasaccharide in mice. acs.orgaacrjournals.org These induced antibodies have been shown to react with tumor cells expressing Globo-H on their surface. pnas.orgrsc.orgaacrjournals.org Furthermore, studies with clustered Globo-H constructs conjugated to KLH have demonstrated that the induced antibodies exhibit stronger reactivity with naturally expressed Globo-H on cancer cell lines compared to antibodies induced by monomeric conjugates. aacrjournals.org

Characterization of Anti-Globo-H Hexaose Antibody Responses

Characterization of antibody responses against this compound is crucial for understanding their potential therapeutic applications. Both monoclonal and polyclonal antibodies targeting Globo-H have been developed and studied. Current time information in Kabupaten Blora, ID.biosynth.commdpi.comaacrjournals.orgcymitquimica.comnih.govnovusbio.comnih.gov

Specificity and Epitope Mapping of Monoclonal and Polyclonal Antibodies Against this compound

Studies have focused on determining the specificity and mapping the epitopes recognized by anti-Globo-H antibodies. Monoclonal antibodies like MBr1 and VK9 have been instrumental in characterizing Globo-H expression. wikipedia.orgthermofisher.comcreative-biolabs.compnas.orgpnas.orggoogle.com The mouse monoclonal IgG3 antibody VK-9 recognizes the Globo-H structure. thermofisher.comcreative-biolabs.comgoogle.com Serological analysis with mAb VK-9 indicated that the minimal structure recognized was the tetrasaccharide sequence Fuc α1→2Galβ1→3GalNAcβ1→3Gal. google.com While it reacted weakly with globo A ceramide, mAb VK-9 did not react with many related structures like globoside (B1172493) or various blood group antigens. google.com Another monoclonal antibody, OBI-888, a humanized IgG1 antibody, has demonstrated specific binding to Globo-H with minimal cross-reactivity to other tested glycans. aacrjournals.org Epitope mapping studies for OBI-888 revealed that it requires the full hexasaccharide structure of Globo-H for binding and does not bind to truncated structures. aacrjournals.org Glycan array technology has also been utilized to assess the binding specificity of antibodies like VK9 and MBr1, showing their preference for Globo-H over certain analogs. pnas.org

Antibody-Mediated Effector Functions (e.g., Complement-Dependent Cytotoxicity, Antibody-Dependent Cellular Cytotoxicity) in Preclinical Models

Anti-Globo-H antibodies have been shown to mediate effector functions such as complement-dependent cytotoxicity (CDC) and antibody-dependent cellular cytotoxicity (ADCC) in preclinical models. Current time information in Kabupaten Blora, ID.pnas.orgrsc.orgacs.orgbiosynth.comaacrjournals.orgnih.govresearchgate.netgoogle.combmj.comaacrjournals.org Vaccine-induced IgM antibodies have demonstrated the ability to recruit complements to attack tumor cells, while IgG antibodies can guide NK cells to destroy tumor cells. tandfonline.com In preclinical studies, anti-Globo-H antibodies induced by synthetic Globo H-KLH conjugates have shown complement-mediated lysis of Globo H-positive cancer cell lines like MCF-7 and OVCAR-5. pnas.orgrsc.orgacs.org Furthermore, a humanized anti-Globo H antibody, OBI-888, has demonstrated the ability to trigger ADCC, antibody-dependent cellular phagocytosis (ADCP), and CDC, mechanisms known to induce tumor lysis. google.com Studies have explored the correlation between Globo-H expression levels and the induction of ADCC response by anti-Globo-H antibodies in breast cancer cell lines. nih.gov

Mechanisms of Immune Evasion Potentially Mediated by this compound Expression

This compound expression may contribute to mechanisms of immune evasion by cancer cells. patsnap.comacs.orgCurrent time information in Kabupaten Blora, ID.tandfonline.comaacrjournals.orgaacrjournals.org Several cancer-associated glycosphingolipids, including Globo-H, have been implicated in inhibiting immune cell responses, potentially through altering cytokine production, T-cell proliferation, and antigen processing and presentation. tandfonline.com Globo-H appears to induce immunosuppression, potentially by inhibiting Notch 1 signaling, which can suppress the proliferation of human and mouse immune cells. tandfonline.com It has been postulated that Globo-H could act as an immune checkpoint molecule, thereby facilitating cancer cell evasion from immunosurveillance. tandfonline.com Shedding of Globo-H ceramides (B1148491) from tumor cells into the tumor microenvironment may also compromise the function of tumor-infiltrating immune cells. aacrjournals.org Additionally, the overexpression of Globo-H may help cancer cells evade immune detection, and targeting Globo-H could potentially expose these cells to immune surveillance and destruction. patsnap.com

Glycan Array Technologies for Profiling Anti-Globo-H Hexaose Reactivity

Glycan array technology represents a powerful high-throughput platform for investigating the complex interactions between glycans and glycan-binding molecules, such as antibodies, lectins, and proteins. nih.govs-bio.cominsung.netgoogle.com This technology is particularly valuable in the study of tumor-associated carbohydrate antigens (TACAs) like this compound, enabling detailed profiling of antibody repertoires and binding specificities in various biological samples, including serum and plasma. nih.govnih.govacs.orgpnas.orgnih.govsci-hub.seresearchgate.netpnas.org

Glycan arrays are fabricated by immobilizing a diverse panel of synthetic or purified glycan structures onto a solid surface, such as a glass slide. nih.govinsung.netgoogle.com When a sample containing potential glycan-binding agents is applied to the array, interactions occur between the immobilized glycans and their specific binders. nih.govs-bio.cominsung.net These interactions are typically detected using fluorescently labeled secondary antibodies or detection reagents, allowing for the quantitative measurement of binding signals for each glycan spot on the array. s-bio.cominsung.net

The application of glycan array technology to this compound has provided significant insights into its antigenicity and its role as a target for both naturally occurring and vaccine-induced antibodies. nih.govacs.orgpnas.orgnih.govsci-hub.seresearchgate.netpnas.orgd-nb.info Studies have utilized glycan arrays displaying Globo-H and related globo-series structures (such as SSEA-3, SSEA-4, Gb3, and Gb4) to analyze antibody responses in cancer patients and healthy individuals. s-bio.cominsung.netnih.govpnas.orgnih.govsci-hub.sed-nb.infozbiotech.com

Detailed research findings highlight the utility of glycan arrays in differentiating antibody profiles. For instance, studies comparing the plasma of breast cancer patients and healthy donors on glycan arrays have shown significantly higher levels of antibodies, particularly IgG and IgM, that bind to Globo-H in cancer patients. nih.govpnas.orgnih.gov This differential reactivity suggests the potential of anti-Globo-H antibodies as biomarkers for cancer detection or monitoring. nih.govpnas.org

Glycan arrays also facilitate the fine mapping of antibody binding epitopes. By including Globo-H and a series of its truncated or structurally related analogs on the array, researchers can determine the minimal carbohydrate structure recognized by a specific antibody. nih.govpnas.orgresearchgate.netpnas.org Research has indicated that the terminal trisaccharide (Fucα1-2Galβ1-3GalNAc) and tetrasaccharide (Fucα1-2Galβ1-3GalNAcβ1-3Gal) portions of the Globo-H hexasaccharide are critical for antibody recognition. researchgate.netpnas.org Analysis using glycan arrays has confirmed the binding specificity of established anti-Globo-H monoclonal antibodies, such as Mbr1 and VK-9, to Globo-H and certain related structures. nih.govpnas.org

Furthermore, glycan arrays are instrumental in evaluating the immunogenicity of Globo-H-based cancer vaccines. nih.govacs.org By profiling the serum of vaccinated subjects on glycan arrays, researchers can assess the magnitude, isotype (e.g., IgG, IgM), and specificity of the induced antibody response against Globo-H and other glycans. nih.govacs.orgresearchgate.netpnas.org This allows for the evaluation of vaccine efficacy in generating targeted humoral immunity and understanding potential cross-reactivity with other glycan structures. nih.govacs.orgresearchgate.netpnas.org

The sensitivity of glycan array technology enables the detection of anti-Globo-H antibodies even when present in very low concentrations, requiring only atto-mole amounts of immobilized glycans and small sample volumes. insung.netnih.govpnas.org This high sensitivity, coupled with the ability to analyze interactions with hundreds of different glycans simultaneously, makes glycan arrays a highly efficient tool for comprehensive analysis of the anti-glycan antibody repertoire directed against Globo-H and other TACAs. nih.govinsung.netgoogle.com

Research findings using glycan arrays have demonstrated distinct antibody binding patterns. The following table illustrates a hypothetical representation of relative antibody reactivity to Globo-H and related glycans based on typical findings in studies comparing cancer patients and healthy controls:

Glycan StructureRelative Antibody Reactivity (Arbitrary Units) - Cancer PatientsRelative Antibody Reactivity (Arbitrary Units) - Healthy Controls
Globo-HHighLow
SSEA-3 (Gb5)Moderate to HighModerate to High
Gb4LowLow
Gb3LowLow
Truncated Globo-H Epitopes (e.g., Bb3, Bb4)ModerateLow

Note: This table represents a generalized pattern observed in multiple studies and specific reactivity levels can vary depending on the cancer type, stage, individual patient factors, and the specific glycan array used. nih.govpnas.orgnih.govresearchgate.netpnas.orgd-nb.info

Another example of data derived from glycan array experiments involves assessing the binding of specific monoclonal antibodies to Globo-H and its analogs to determine their specificity.

Monoclonal AntibodyBinding to Globo-HBinding to SSEA-3Binding to Gb4Binding to Gb3
Mbr1StrongWeakNo BindingNo Binding
VK-9StrongWeakNo BindingNo Binding

Note: This table is illustrative and based on reported specificities of these antibodies determined through glycan array and other methods. nih.govpnas.org

These examples demonstrate how glycan array technology provides quantitative data on antibody binding, enabling researchers to profile the anti-Globo-H immune response, identify potential biomarkers, and assess the effectiveness of immunotherapeutic strategies targeting this important cancer-associated carbohydrate antigen. nih.govacs.orgpnas.orgnih.govd-nb.info

Advanced Research Methodologies for Globo H Hexaose Analysis and Synthetic Manipulation

Glycomic and Glycoproteomic Methodologies for Globo-H Hexaose Profiling in Research Settings

Glycomics and glycoproteomics play a crucial role in understanding the complex landscape of glycans, including this compound, in biological systems. These methodologies enable the identification, structural characterization, and quantification of glycans, providing insights into their biological functions and alterations in disease states.

Quantitative Mass Spectrometry for this compound Abundance Analysis

Mass spectrometry (MS) is a core technology for glycomic profiling due to its sensitivity and large peak capacity, allowing for both non-targeted and targeted approaches. nih.gov It is particularly effective for analyzing glycosphingolipids (GSLs), including Globo-H, enabling structural elucidation and quantitative profiling. researchgate.netresearchgate.netmdpi.com

Quantitative MS-based approaches are employed to determine the abundance of this compound and to identify alterations in its expression in different biological samples, such as cancer tissues or cell lines. researchgate.netresearchgate.netoup.com Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS^n) are commonly used techniques, allowing for the confirmation of monosaccharide composition and providing structural information. nih.gov MALDI-MS can also be used for global glycan profiling. nih.govmdpi.com

Studies have utilized quantitative MS to compare glycan profiles between healthy controls and cancer patients, revealing significant differences in the abundance of certain fucosylated glycans, which include structures related to Globo-H. oup.com For instance, analysis of human breast cancer samples by electrospray ionization-linear ion trap quadrupole mass spectrometry (ESI-LTQ-MS) has allowed for the detection and quantitative comparative analysis of Globo-H. researchgate.net Data from such analyses can indicate the relative abundance of Globo-H in tumor tissues compared to normal tissues. researchgate.net

Lectin Microarrays and Other Glycan-Binding Assays for this compound Detection and Interaction Studies

Lectin microarrays and other glycan-binding assays are powerful tools for high-throughput analysis of glycan-protein interactions. zbiotech.comsinica.edu.tw These arrays feature immobilized carbohydrate structures, including Globo-H and its analogues, allowing researchers to probe their interactions with various biological samples such as proteins, antibodies, cells, or serum. zbiotech.coms-bio.comgoogle.com

Glycan microarrays specifically designed with Globo-H and related structures are used to study binding specificity and to measure binding constants with antibodies or other glycan-binding proteins. nih.gov This is particularly relevant for evaluating the immune response to carbohydrate antigens like Globo-H in the context of cancer research and vaccine development. google.comnih.govresearchgate.netnih.gov

For example, glycan microarray analysis has been used to determine the binding specificity of monoclonal antibodies to Globo-H and its truncated forms. nih.govresearchgate.net These studies can provide quantitative data on the interaction between antibodies and the immobilized glycans, offering insights into the recognition epitopes and potential cross-reactivity. nih.gov The sensitivity of glycan array methods can be significantly higher than traditional methods like ELISA. nih.gov

Data from glycan array experiments can be presented to show the binding intensities of different antibodies or lectins to a panel of glycans, highlighting the specific recognition of Globo-H.

Glycan Structure (Selected)Antibody/LectinBinding Intensity (Arbitrary Units)Reference
Globo-HMBr1 mAbHigh researchgate.net
Globo-HVK-9 mAbHigh nih.gov
Globo-Hanti-SSEA-3 mAbBinding observed nih.gov
Fucα1-2Galβ1-3GalNAc-R (Globo H determinant)FMS-induced IgMHigh specificity researchgate.net

This table illustrates how glycan array data can demonstrate the binding of antibodies to Globo-H and related structures.

Strategies for Chemical Synthesis of this compound and its Analogues for Research Applications

Chemical synthesis is essential for obtaining pure and sufficient quantities of this compound and its analogues for detailed research studies, including structural, biological, and immunological investigations. The complexity of Globo-H, a hexasaccharide, necessitates sophisticated synthetic strategies.

Convergent and One-Pot Chemical Synthesis Methodologies for Globo-H Oligosaccharides

One-pot synthesis methodologies aim to minimize purification steps by performing multiple glycosylation reactions sequentially in a single reaction vessel. Programmable one-pot strategies, often guided by computational tools, have been developed for the rapid assembly of complex oligosaccharides like Globo-H. capes.gov.brnih.govd-nb.inforesearchgate.netnih.gov These methods involve the careful selection of glycosyl building blocks with appropriate reactivity to ensure controlled sequential coupling. nih.govresearchgate.net

Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies

The synthesis of Globo-H analogues involves modifying the core hexasaccharide structure or the lipid moiety (in the case of glycosphingolipids) to investigate how these structural changes affect biological activity or recognition by antibodies. nih.govnih.gov This is crucial for structure-activity relationship (SAR) studies aimed at developing Globo-H-based vaccines or therapeutic agents.

Analogues can be designed with modifications to the sugar residues, glycosidic linkages, or with different lipid tails attached to the ceramide portion. nih.gov Chemoenzymatic methods have been employed to synthesize lipid-modified globo-series glycosphingolipids, including Globo-H GSLs, with defined fatty acid compositions. nih.gov Studies evaluating the immunosuppressive activities of these chemically well-defined lipid-modified Globo-H GSLs have shown that differences in the lipid portions can influence their biological effects, highlighting the importance of analogue synthesis for SAR studies. nih.gov

Chemoenzymatic and Enzymatic Synthesis of this compound

Chemoenzymatic and enzymatic synthesis approaches offer alternative or complementary routes to chemical synthesis for obtaining this compound. These methods often leverage the high specificity of enzymes to form glycosidic bonds with precise regio- and stereochemistry.

Enzymatic synthesis of Globo-H typically involves the use of glycosyltransferases that catalyze the sequential addition of monosaccharides from activated sugar nucleotide donors to a growing oligosaccharide chain. researchgate.netnih.govacs.orgresearchgate.net This approach can be highly efficient, particularly for large-scale production, and often involves coupling with cofactor regeneration systems to reduce costs and overcome product inhibition. acs.orgresearchgate.netgoogle.com

A facile enzymatic synthesis of the Globo-H antigen has been reported using a series of glycosyltransferases and epimerases starting from a lactose (B1674315) derivative. researchgate.netnih.gov This method employed enzymes such as alpha1,4-galactosyltransferase, a bifunctional beta1,3-galactosyl/beta1,3-N-acetylgalactosaminyltransferase, and an alpha1,2-fucosyltransferase. researchgate.netnih.gov Effective sugar nucleotide regeneration systems are crucial for the large-scale enzymatic synthesis of glycans like Globo-H. researchgate.netacs.orgnih.gov

Chemoenzymatic synthesis combines chemical synthesis steps to prepare intermediate structures or modified acceptors with enzymatic glycosylation to complete the synthesis of complex glycans like Globo-H. nih.govresearchgate.netacs.org This hybrid approach can take advantage of the strengths of both methodologies, allowing for the synthesis of structures that may be challenging to obtain solely by chemical or enzymatic means. A viable chemoenzymatic method has been described for the synthesis of globo-series GSLs, including Globo-H, using a chemically synthesized lactoside acceptor and highly efficient one-pot multiple enzyme procedures. nih.gov

Synthesis MethodKey FeaturesAdvantagesDisadvantagesReferences
ChemicalConvergent, One-pot, use of protected building blocks, glycosylation reactionsVersatile, can synthesize various structuresCan be lengthy, require protecting group manipulation, potential for side reactions rsc.orgrsc.orgnih.govcapes.gov.brnih.govd-nb.inforesearchgate.netnih.govnih.gov
EnzymaticGlycosyltransferases, sugar nucleotide donors, cofactor regenerationHigh specificity, potentially scalableRequires enzyme availability, costly sugar nucleotides (unless regenerated) researchgate.netnih.govacs.orgresearchgate.netgoogle.comacs.orgnih.gov
ChemoenzymaticCombination of chemical and enzymatic stepsLeverages strengths of both methodsRequires expertise in both areas nih.govresearchgate.netacs.org

This table summarizes the key features, advantages, and disadvantages of the different synthesis methods applied to this compound.

Development of Glycosyltransferase-Based Enzymatic Synthesis Systems for this compound

Enzymatic synthesis using glycosyltransferases has emerged as a powerful approach for the production of complex oligosaccharides like Globo-H, offering advantages in terms of regio- and stereoselectivity compared to traditional chemical synthesis nih.govnih.gov. This method utilizes enzymes that catalyze the transfer of a saccharide from a sugar nucleotide donor to an acceptor molecule, forming specific glycosidic linkages nih.govresearchgate.net.

For Globo-H synthesis, multiple glycosyltransferases are employed in a stepwise manner, reflecting its hexasaccharide structure. One reported enzymatic approach for Globo-H synthesis starts with Lac-OBn (benzyl β-lactoside) as the initial acceptor and utilizes three key glycosyltransferases: LgtC (an alpha1,4-galactosyltransferase), LgtD (a bifunctional beta1,3-galactosyl/beta1,3-N-acetylgalactosaminyltransferase), and WbsJ (an alpha1,2-fucosyltransferase) nih.govresearchgate.net. This enzymatic cascade sequentially builds the hexasaccharide structure of Globo-H.

The efficiency of enzymatic glycosylation is dependent on the availability of activated sugars, supplied as sugar nucleotide donors researchgate.net. The selection of glycosyltransferases with high substrate selectivity is critical to avoid the formation of side products nih.gov. Bacterial glycosyltransferases have been particularly useful in the in vitro synthesis of glycoconjugate mimics with clinical significance researchgate.net.

Research has also explored optimizing enzymatic glycosylation reactions on solid supports, such as using thermoresponsive polymers, to facilitate automated synthesis and purification nih.gov. On-chip enzymatic synthesis of Globo-H hexasaccharide series from surface-immobilized lactose has been demonstrated, allowing for stepwise quantitative analyses of isolated products researchgate.netresearchgate.net.

Cofactor Regeneration Systems for Scalable Enzymatic Production of this compound

A key challenge in large-scale enzymatic synthesis of glycans is the cost associated with sugar nucleotide cofactors and the potential for product inhibition by the nucleotide byproduct released after glycosyl transfer acs.orgnih.gov. To address this, efficient cofactor regeneration systems are integrated into enzymatic synthesis strategies acs.orgnih.gov.

Cofactor regeneration systems aim to recycle the nucleotide byproduct back into the active sugar nucleotide donor form, reducing the need for stoichiometric amounts of expensive cofactors and driving the reaction equilibrium towards product formation acs.orgnih.gov. For Globo-H synthesis, which requires sugar nucleotide donors such as UDP-Gal, UDP-GalNAc, and GDP-Fuc, regeneration systems are crucial for achieving scalable production nih.gov.

A common strategy for cofactor regeneration involves using kinases and other enzymes to convert the released nucleotide monophosphate or diphosphate (B83284) back to the nucleotide triphosphate, which can then be used by a pyrophosphorylase to regenerate the sugar nucleotide acs.org. For example, hexose (B10828440) kinases can generate sugar-1-phosphates, which are then converted to sugar nucleotide cofactors by specific enzymes acs.org.

Effective sugar nucleotide regeneration systems have been developed for the large-scale enzymatic synthesis of Globo-H and other cancer-associated antigens like SSEA4 researchgate.netnih.gov. These systems, coupled with overexpressed glycosyltransferases, have enabled the production of multi-gram quantities of Globo-H in high yields with simplified purification procedures nih.gov. The successful implementation of cofactor regeneration has been instrumental in making enzymatic synthesis a practical method for producing Globo-H for translational research and clinical studies researchgate.netnih.gov.

In Vitro and In Vivo Research Models for Studying this compound Biology

Understanding the biological roles and mechanisms associated with Globo-H expression requires the use of appropriate research models. Both in vitro (cell-based) and in vivo (animal) models are utilized to investigate Globo-H biosynthesis, function, and its involvement in disease processes, particularly cancer elicityl-oligotech.comresearchgate.netCurrent time information in Kabupaten Blora, ID.mdpi.comaacrjournals.org.

Genetically Modified Cell Lines for Studying this compound Biosynthesis and Function

Cell lines are fundamental in vitro models for studying the cellular and molecular aspects of Globo-H. Various cancer cell lines, such as the human breast cancer cell line MCF-7, are known to express high levels of Globo-H and serve as valuable models for studying its presence and roles wikipedia.orgobipharma.comnih.gov.

Genetically modified cell lines offer enhanced capabilities for dissecting the specific pathways and functions related to Globo-H. These modifications can involve altering the expression of enzymes involved in Globo-H biosynthesis or introducing/removing genes related to downstream signaling pathways influenced by Globo-H.

For instance, studies have investigated the role of fucosyltransferases, specifically FUT1 and FUT2, in Globo-H biosynthesis in breast cancer cell lines nih.gov. By manipulating the expression levels of these enzymes, researchers can gain insights into their contribution to the synthesis of the terminal fucose residue characteristic of Globo-H nih.gov.

Furthermore, genetically modified cell lines can be used to study the functional consequences of Globo-H expression, such as its impact on cell proliferation, migration, invasion, and apoptosis pnas.org. For example, manipulating the expression of β1,3-galactosyltransferase V (β3GalT5), a key enzyme in the biosynthesis of the Globo-series glycosphingolipids including the precursor to Globo-H (SSEA3), has been shown to affect cell apoptosis and migration in breast cancer cell lines wikipedia.orgpnas.org.

Cell lines engineered to express or lack specific glycosyltransferases or other relevant proteins provide controlled systems to investigate the precise steps of Globo-H synthesis and its interactions with cellular components epo.org.

Preclinical Animal Models for Investigating this compound in Disease Mechanisms

Preclinical animal models are essential for studying the complex in vivo roles of Globo-H, particularly in the context of disease progression and evaluating potential therapeutic strategies targeting Globo-H elicityl-oligotech.comhilarispublisher.compnas.orgCurrent time information in Kabupaten Blora, ID.mdpi.comaacrjournals.org. Mouse models are commonly used due to their genetic tractability and physiological similarities to humans in many aspects of disease frontiersin.orguni-giessen.de.

Animal models, such as those using immunocompromised mice (e.g., nude mice) implanted with human cancer cell lines expressing Globo-H, allow researchers to study tumor growth, metastasis, and the efficacy of Globo-H-targeted therapies in a living system pnas.org. These models can be used to evaluate the anti-tumor effects of antibodies targeting Globo-H or Globo-H based vaccines nih.govpnas.orgnih.gov.

Studies in animal models have demonstrated that targeting Globo-H can lead to the suppression of tumor growth. For example, administration of anti-Globo-H antibodies has shown efficacy in suppressing tumor growth in models of intrahepatic cholangiocarcinoma nih.gov. Combining antibodies against Globo-H and other globo-series glycans like SSEA4 has also shown synergistic or additive effects in inhibiting tumor growth in mouse models pnas.org.

Animal models are also used to investigate the mechanisms by which Globo-H might influence the tumor microenvironment and immune responses hilarispublisher.com. Research in these models can provide insights into how Globo-H expression affects immune cell function and contributes to immune evasion by cancer cells hilarispublisher.com.

Furthermore, animal models can be developed to recapitulate specific aspects of human diseases where Globo-H is implicated. For instance, rat models of thioacetamide (B46855) (TAA)-induced intrahepatic cholangiocarcinoma have been used to study the emergence of Globo-H during disease progression and to evaluate the effectiveness of Globo-H-targeted therapy nih.gov.

These preclinical models provide crucial data on the in vivo behavior of Globo-H and the potential of targeting this glycan for therapeutic intervention, bridging the gap between in vitro findings and potential clinical applications mdpi.com.

Data Table: Key Enzymes in Globo-H Biosynthesis and Related Glycans

EnzymeCatalyzed ReactionRelevant Glycans Involved
β3GalT5Galactosylation of globotetraose (B1165421) (Gb4) to SSEA3 (Gb5)Gb4, SSEA3, SSEA4, Globo-H
FUT1 (α1,2-Fucosyltransferase 1)Addition of α1,2-linked fucoseGlobo-H, H type 1 and 2 antigens
FUT2 (α1,2-Fucosyltransferase 2)Addition of α1,2-linked fucoseGlobo-H, H type 1 and 2 antigens
LgtCα1,4-galactosyl transferGlobo-series glycans
LgtDβ1,3-galactosyl/β1,3-N-acetylgalactosaminyl transferGlobo-series glycans
WbsJα1,2-fucosyl transferGlobo-series glycans

Data Table: Examples of Cell Lines Expressing Globo-H Used in Research

Cell LineOriginGlobo-H Expression LevelResearch Application
MCF-7Human Breast CancerHighBiosynthesis studies, antibody reactivity, vaccine evaluation
MB157Human Breast CancerHighBiosynthesis studies
T-47DHuman Breast CancerModerateBiosynthesis studies
HuCCT1Human ICCExpressedAntibody-mediated cytotoxicity studies
SSP25Human ICCExpressedAntibody-mediated cytotoxicity studies

Data Table: Preclinical Animal Models Used in Globo-H Research

Animal ModelApplicationKey Findings
Immunocompromised mice (e.g., nude mice) implanted with human cancer cell lines (e.g., MCF-7, HCC1428)Studying tumor growth, metastasis, therapeutic efficacy of targeted antibodies and vaccinesAnti-Globo-H antibodies can suppress tumor growth; synergistic effects with other targeted antibodies observed. pnas.org
Rat model of TAA-induced intrahepatic cholangiocarcinomaStudying Globo-H emergence during disease progression, evaluating targeted therapyGlobo-H expression correlates with aggressive tumor behavior; anti-Globo-H mAb suppresses tumor growth. nih.gov

Emerging Research Directions and Unresolved Questions in Globo H Hexaose Glycobiology

Interdisciplinary Approaches to Deconvolute Complex Globo-H Hexaose Functionality

Understanding the multifaceted roles of this compound necessitates the integration of expertise from diverse scientific disciplines. This interdisciplinary approach combines synthetic chemistry, analytical chemistry, immunobiology, and cell biology to unravel the complex functionality of this glycosphingolipid. imrpress.com Synthetic chemistry plays a crucial role in providing access to pure this compound and its derivatives, essential for biochemical and immunological studies, including the development of conjugate vaccines. nih.govnih.gov Analytical techniques, such as mass spectrometry and NMR spectroscopy, are vital for structural characterization and for identifying Globo-H in biological samples. wikipedia.orgimrpress.com Immunobiology contributes to understanding how the immune system recognizes Globo-H and how Globo-H expression influences immune responses in the tumor microenvironment. researchgate.netnih.gov Cell biology approaches investigate the biosynthesis of Globo-H, its localization on the cell surface, and its involvement in cellular processes like signaling, adhesion, and migration. pnas.org The collaboration across these fields is critical for a comprehensive understanding of Globo-H's involvement in cancer progression and for the rational design of targeted therapies.

High-Throughput Screening for this compound-Binding Proteins and Ligands

Identifying proteins and other molecules that specifically interact with this compound is fundamental to understanding its biological functions and developing targeted interventions. High-throughput screening (HTS) methodologies are increasingly employed for this purpose. Techniques such as glycan arrays allow for rapid screening of the binding profiles of antibodies, lectins, and other glycan-binding proteins against a panel of carbohydrate structures, including Globo-H. core.ac.ukrsc.org Affinity capture methods, involving the use of labeled this compound (e.g., biotinylated) to pull down interacting proteins from cell lysates or biological fluids, followed by mass spectrometry analysis, have also been successfully used to identify binding partners. pnas.org These approaches have led to the identification of proteins that interact with globo-series glycans, shedding light on potential downstream signaling pathways and cellular processes influenced by Globo-H expression. pnas.org Continued HTS efforts are needed to build a more complete interactome for this compound, revealing novel binding partners and their roles in cancer biology.

Role of this compound in Immunomodulation Beyond Direct Antigenicity

While this compound is well-established as a tumor-associated antigen capable of eliciting antibody responses, its role in modulating the immune system extends beyond this direct antigenicity. Research suggests that Globo-H and other globo-series glycosphingolipids can influence cellular signaling pathways that impact tumor growth, survival, and metastasis. pnas.org For instance, Globo-H has been shown to form complexes with proteins like FAK, CAV1, AKT, and RIP in membrane lipid rafts, influencing apoptosis and potentially affecting the tumor microenvironment. pnas.org The interaction of Globo-H with human Ribonuclease 1 suggests a possible link to innate immunity or other cellular defense mechanisms. nih.gov Furthermore, the development of CAR-T cell therapies targeting Globo-H, sometimes incorporating strategies to counteract immunosuppressive factors like PD-L1 within the tumor microenvironment, highlights the complex interplay between Globo-H expression, tumor cell biology, and immune evasion mechanisms. dcb.org.tw Future research aims to fully elucidate these broader immunomodulatory effects and exploit them for therapeutic benefit.

Computational Glycobiology and Predictive Modeling of this compound Interactions

Computational approaches are becoming increasingly valuable tools in glycobiology for characterizing the structural dynamics of glycans and predicting their interactions with proteins. researchgate.net Techniques such as molecular docking and molecular dynamics simulations can provide insights into the preferred conformations of this compound and model its binding to potential protein partners. researchgate.net These methods can help predict binding affinities, identify key residues involved in interactions, and analyze the dynamic behavior of glycan-protein complexes. researchgate.net Given the inherent flexibility and structural complexity of carbohydrate chains, computational modeling presents unique challenges compared to protein or nucleic acid interactions. researchgate.net However, advancements in algorithms and computational power are improving the accuracy of these predictions. Computational glycobiology can complement experimental data from HTS and structural biology, guiding the design of Globo-H-targeted therapeutics and providing a deeper understanding of the molecular basis of Globo-H function.

Future Avenues for Basic and Translational Research on this compound

The research into this compound is poised for continued growth in both basic and translational domains. A key future direction involves a more complete deconvolution of the signaling pathways and cellular processes regulated by Globo-H expression, moving beyond its role solely as a passive cell surface marker. Identifying and characterizing additional high-affinity binding partners and understanding the functional consequences of these interactions are critical steps. pnas.orgacs.org In translational research, the focus remains on developing and optimizing Globo-H-targeted therapies. This includes improving the immunogenicity and efficacy of Globo-H based vaccines, exploring novel vaccine platforms and adjuvants, and advancing the development of antibody-drug conjugates and other targeted agents. wikipedia.orgnih.govnih.govrsc.org The potential of utilizing Globo-H in combination therapies, particularly with immune checkpoint inhibitors or other immunomodulatory agents, is also an active area of investigation. dcb.org.tw Further clinical trials are essential to validate the efficacy and safety of these promising Globo-H-targeted strategies across various cancer types.

Q & A

Q. What structural characteristics distinguish Globo-H hexaose from other tumor-associated carbohydrate antigens?

this compound is characterized by its terminal α(1–2)-linked fucose residue, which is critical for antigenic recognition in cancers like breast and prostate cancer. Structural analysis via nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirms its unique hexasaccharide backbone, which includes a blood-group H-type epitope . This structure differentiates it from related antigens like Globo-A and Globo-B, which contain additional glycosyl residues .

Q. What experimental methods are recommended for detecting this compound expression in cancer cell lines?

Immunofluorescence staining with glycan-specific nanobodies (e.g., GH46) validated via confocal microscopy is a robust method. These nanobodies show high specificity for synthetic and native Globo-H on cell surfaces, as demonstrated in MCF7 breast cancer models . Flow cytometry using monoclonal antibodies targeting the α(1–2)-fucose moiety is also widely used, with validation through competitive inhibition assays using synthetic Globo-H .

Q. How can researchers ensure high purity in enzymatically synthesized this compound?

Enzymatic synthesis using bacterial glycosyltransferases (e.g., E. coli-derived enzymes) achieves >95% purity. Post-synthesis purification via high-performance liquid chromatography (HPLC) with hydrophilic interaction liquid chromatography (HILIC) columns is critical. Process optimization should include kinetic monitoring of reaction intermediates using MALDI-TOF MS .

Advanced Research Questions

Q. What challenges arise in studying this compound-protein interactions, and how can they be addressed methodologically?

Weak binding affinities (typical KD > 10 µM) complicate interaction studies. Surface plasmon resonance (SPR) with immobilized Globo-H and steady-state affinity fitting (e.g., BIAcore systems) improves sensitivity . Coarse-grained molecular dynamics simulations, which approximate glucose residues as single beads, predict binding hotspots (e.g., interactions with lectins like Man5B) and guide mutagenesis studies .

Q. How do discrepancies in this compound expression levels across cancer subtypes impact experimental design?

Heterogeneity requires stratification of cell models by Globo-H expression (e.g., qRT-PCR or immunohistochemistry). In vivo studies using xenografts should employ CRISPR-edited controls (Globo-H<sup>−/−</sup>) to isolate antigen-specific effects. Meta-analyses of transcriptomic datasets (e.g., TCGA) can identify confounding variables like epithelial-mesenchymal transition (EMT) status .

Q. What in vivo models are most suitable for evaluating Globo-H-targeted therapies, and what endpoints are recommended?

Orthotopic breast cancer models (e.g., MDA-MB-231 xenografts) with Globo-H<sup>+</sup> and Globo-H<sup>−/−</sup> sublines allow direct comparison of therapeutic efficacy. Endpoints should include metastatic burden (bioluminescence imaging), survival, and histopathological analysis of antigen density post-treatment. For vaccines, measure IgG titers against synthetic Globo-H and tumor-infiltrating lymphocyte (TIL) counts .

Research Design Considerations

  • Hypothesis Testing: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame questions, e.g., "Does this compound promote immune evasion via siglec-7 binding in triple-negative breast cancer?" .
  • Data Contradictions: Address conflicting reports on Globo-H’s role in metastasis by integrating single-cell RNA-seq data with glycomic profiling .
  • Ethical Compliance: For clinical samples, ensure IRB approval and adherence to GDPR/Health Insurance Portability and Accountability Act (HIPAA) standards when handling patient-derived data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.